(S)-7-methylchroman-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-7-methyl-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFWKNOFAQNDID-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@H](CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 7 Methylchroman 4 Amine and Its Analogs
Stereoselective Synthesis of (S)-7-Methylchroman-4-amine
Achieving the specific (S)-enantiomer of 7-methylchroman-4-amine (B1317413) requires precise control over the stereochemistry of the amine group at the C4 position. The primary methods to accomplish this involve either separating a racemic mixture or employing asymmetric synthesis from the outset.
Chiral Resolution Techniques
Chiral resolution is a common and established method for separating a racemic mixture of enantiomers. This approach involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by techniques such as fractional crystallization. wikipedia.orgnih.gov After separation, the resolving agent is removed to yield the individual, optically pure enantiomers.
Common Chiral Resolving Agents for Amines:
| Resolving Agent | Type |
| Tartaric Acid | Chiral Carboxylic Acid |
| (R)-Mandelic Acid | Chiral Carboxylic Acid |
| Brucine | Chiral Alkaloid (Amine) |
| (+)-Cinchotoxine | Chiral Alkaloid (Amine) |
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a more direct and atom-economical route to enantiomerically pure compounds by guiding a reaction to preferentially form one enantiomer over the other. This avoids the need to separate a racemic mixture. For the synthesis of chiral amines like this compound, methods such as asymmetric reductive amination are particularly relevant. nih.gov
This can be achieved using chiral catalysts, which may be metal-based or purely organic molecules (organocatalysis). nih.govnih.gov In the context of chroman synthesis, organocatalytic domino reactions, such as oxa-Michael-nitro-Michael cascades, have been developed to create polysubstituted chiral chromans with excellent enantioselectivity. researchgate.net While not a direct synthesis of the target amine, these methods establish the chiral centers on the chroman ring, which can be precursors to the final product. Asymmetric reductive amination of the corresponding ketone, 7-methylchroman-4-one, using a chiral catalyst and a reducing agent, represents a direct pathway to the enantiopure amine. nih.gov
General Synthetic Routes to Chroman-4-amines
The synthesis of the broader class of chroman-4-amines, including the 7-methyl analog, relies on several foundational organic chemistry transformations. These routes typically involve the initial construction of a chromanone precursor, followed by the introduction of the amine functionality.
Reductive Amination Strategies from Chromanone Precursors
Reductive amination is a highly effective and widely used method for converting ketones and aldehydes into amines. wikipedia.orgmasterorganicchemistry.com This process is considered the most common strategy for synthesizing 7-methylchroman-4-amine from its corresponding ketone, 7-methylchroman-4-one. smolecule.com The reaction proceeds in two main steps: first, the reaction of the ketone with an amine (like ammonia to form a primary amine) under mildly acidic conditions to form an intermediate imine. wikipedia.orgorganicchemistrytutor.com Second, the in-situ reduction of this imine to the final amine. masterorganicchemistry.com
A key advantage of this method is that it can often be performed as a one-pot reaction. wikipedia.org The choice of reducing agent is crucial to selectively reduce the imine intermediate without affecting the starting ketone.
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Abbreviation | Characteristics |
| Sodium cyanoborohydride | NaBH₃CN | Mild reducing agent, selective for imines over ketones. masterorganicchemistry.com |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Another mild and selective reagent, often used as an alternative to NaBH₃CN. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Catalyst (Pd/C, PtO₂) | Can be used for direct reductive amination where the catalyst facilitates both imine formation and reduction. wikipedia.org |
Friedel-Crafts Alkylation Approaches for Chroman Derivatives
The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings and can be employed to construct the chroman ring system itself. wikipedia.org This electrophilic aromatic substitution typically involves reacting an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govmt.com
In the context of chroman synthesis, an intramolecular Friedel-Crafts alkylation can be a key step. For example, a phenol derivative with an appropriate alkyl halide-containing side chain can be cyclized to form the chroman ring. nih.govrsc.org More advanced methods involve catalytic asymmetric tandem reactions, such as a Friedel-Crafts alkylation followed by hemiketalization, to produce chiral chroman motifs with high enantioselectivity. rsc.org
Reduction of Nitro-Substituted Chromans
An alternative route to introducing the amine group onto the chroman scaffold involves the reduction of a corresponding nitro-substituted precursor. The reduction of aromatic nitro compounds to primary amines is a reliable and well-established transformation in organic synthesis. jsynthchem.comresearchgate.net
For this pathway, a 7-methyl-4-nitrochroman would be synthesized first. This nitro-substituted intermediate can then be reduced to this compound using a variety of reducing agents. The choice of reagent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. commonorganicchemistry.com
Common Reagents for Nitro Group Reduction:
| Reagent System | Conditions | Selectivity |
| Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Nickel) | Varies | Highly efficient but can also reduce other functional groups like alkenes. commonorganicchemistry.comwikipedia.org |
| Metal in Acid (Fe/HCl, SnCl₂/HCl) | Acidic | Classic method, often used in industrial settings. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous | Can be used for selective reductions in some cases. wikipedia.org |
| Zinc (Zn) or Iron (Fe) | Acidic (e.g., Acetic Acid) | Provides a mild method for reducing nitro groups in the presence of other reducible groups. commonorganicchemistry.com |
Novel Synthetic Route Development and Optimization
The quest for more efficient and sustainable synthetic methods has driven the development of novel routes for the preparation of chroman-4-amines. These modern approaches focus on reducing reaction times, improving yields, and minimizing the environmental footprint of the synthesis.
Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and purities. nih.gov This technology is particularly beneficial for reactions that are slow under conventional heating. scielo.org.mx
In the synthesis of chroman derivatives, microwave assistance has been successfully applied to various reaction types, including multicomponent reactions for the synthesis of 2-amino-4H-chromenes. ajgreenchem.comresearchgate.net For the synthesis of chroman-4-amines, microwave heating can be advantageously employed in steps such as the Buchwald-Hartwig amination or other C-N bond-forming reactions. The rapid and uniform heating provided by microwaves can enhance the efficiency of the catalytic cycle, leading to faster conversions and potentially lower catalyst loadings. rsc.org Recent studies have highlighted the development of novel catalytic systems that are particularly effective under microwave irradiation for the synthesis of various heterocyclic compounds. eurekaselect.comresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Amination Step
| Method | Reaction Time | Temperature (°C) | Yield (%) |
| Conventional Heating | 12 hours | 100 | 75 |
| Microwave Irradiation | 15 minutes | 120 | 88 |
This is a hypothetical comparison to illustrate the potential advantages of microwave-assisted synthesis.
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. ijnc.irmdpi.com These principles focus on aspects such as the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. nih.gov
In the context of chroman-4-amine (B2768764) synthesis, green chemistry approaches can be implemented at various stages. researchgate.net This includes the use of more environmentally benign solvents, such as water or ethanol, where feasible. Catalyst selection also plays a crucial role, with a focus on developing highly active and recyclable catalysts to minimize waste. rsc.org For instance, the use of magnetic catalysts in the synthesis of 2-amino-4H-chromene derivatives allows for easy separation and reuse of the catalyst, contributing to a more sustainable process. ajgreenchem.com
Derivatization and Analog Design Strategies
Chemical Transformations of the Amine Functional Group
The primary amine group in (S)-7-methylchroman-4-amine is a versatile handle for a variety of chemical transformations. As a basic amine, it can be protonated by acids to form ammonium (B1175870) salts smolecule.com. Key reactions for creating derivatives include N-alkylation, acylation, and aminolysis smolecule.com. These derivatization techniques allow for the conversion of the amine into a form that is more easily detectable and separable, which is crucial for analytical purposes sigmaaldrich.com.
N-alkylation involves the reaction of the amine with alkylating agents, such as alkyl halides, to form secondary or tertiary amines through nucleophilic substitution smolecule.commnstate.edu. This process is a significant chemical transformation used in the synthesis of a wide range of pharmaceuticals and fine chemicals nih.gov. The reaction typically proceeds by heating the amine with an alkyl halide, often in the presence of a base to neutralize the hydrogen halide byproduct mnstate.eduwikipedia.org. For instance, reacting this compound with an alkyl halide (R-X) would yield the corresponding N-alkyl derivative smolecule.com. The process can continue, with polyalkylation being a common outcome, until a quaternary ammonium salt is formed if excess alkyl halide is used mnstate.edu.
Acylation of the amine functional group on this compound can be achieved by reacting it with acylating agents like acyl chlorides or acid anhydrides to form amides smolecule.commnstate.edu. This nucleophilic acyl substitution reaction is a fundamental method for creating stable amide bonds fiveable.me. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl compound, followed by the elimination of a leaving group (e.g., chloride) fiveable.mechemistrysteps.com. This transformation is widely used in organic synthesis to protect amine groups or to build more complex molecules sciepub.com.
Aminolysis is a chemical reaction where a molecule is split by reacting with an amine wikipedia.org. This compound can act as the nucleophile in aminolysis reactions, attacking electrophilic centers in other molecules smolecule.com. A common example is the aminolysis of esters, where the amine displaces the alkoxy group of an ester to form an amide chemistrysteps.com. This reaction proceeds via a nucleophilic addition-elimination mechanism chemistrysteps.com. While possible, the aminolysis of esters is often less efficient than using more reactive acyl compounds like acyl chlorides due to the poor leaving group nature of the alkoxide chemistrysteps.com.
| Reaction Type | Reactant | Product | General Description |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-(S)-7-methylchroman-4-amine | Forms secondary or tertiary amines via nucleophilic substitution smolecule.comgoogle.com. |
| Acylation | Acyl Chloride (RCOCl) or Anhydride | N-Acyl-(S)-7-methylchroman-4-amine (Amide) | Forms a stable amide bond through nucleophilic acyl substitution smolecule.comsciepub.com. |
| Aminolysis | Ester (R'COOR'') | N-Acyl-(S)-7-methylchroman-4-amine (Amide) | The amine acts as a nucleophile to displace an alkoxy group, forming an amide chemistrysteps.comwikipedia.org. |
Scaffold Modification and "Scaffold Hopping" Applications in Drug Discovery
The chroman core of this compound serves as a valuable scaffold in drug discovery. Scaffold modification and the related strategy of "scaffold hopping" are employed to discover structurally novel compounds with improved properties such as potency, selectivity, and pharmacokinetics nih.govresearchgate.net. Scaffold hopping involves replacing the central core structure of a known active compound with a different, often isosteric, scaffold to generate new chemotypes while retaining biological activity nih.govresearchgate.net.
The chroman and related chromone (B188151) scaffolds have been successfully utilized in scaffold hopping strategies. For instance, researchers have replaced a quinazolin-4-one core with a chromen-4-one scaffold to discover novel, potent, and selective inhibitors of Bromodomain-containing protein 4 (BRD4), a promising drug target for inflammatory diseases nih.govutmb.eduresearchgate.net. This approach led to the discovery of compounds with improved potency and pharmacokinetic profiles, demonstrating the utility of the chroman framework in generating new intellectual property and overcoming limitations of existing chemical series nih.govnih.gov. The design of such novel scaffolds aims to maintain or improve the essential interactions with the biological target while altering other properties of the molecule nih.gov.
Rational Design of this compound Analogs
Rational drug design leverages structural information about a biological target to design new, more effective compounds researchgate.netnih.gov. For this compound, this involves designing analogs by making specific, well-reasoned structural modifications. Techniques such as molecular modeling can be used to predict how analogs might interact with a target protein, guiding the synthesis of compounds with higher potency and better pharmacokinetic profiles nih.gov.
The chemical reactivity and ultimately the biological activity of the chroman scaffold are highly sensitive to the position and electronic nature of substituents acs.orgnih.gov.
Positional Isomerism: Positional isomers have the same molecular formula and carbon skeleton but differ in the position of their functional groups or substituents docbrown.info. For this compound, positional isomers would involve moving the methyl group to other positions on the benzene (B151609) ring (e.g., C-5, C-6, or C-8). Each of these isomers would be a distinct chemical entity with potentially different physical and chemical properties docbrown.info. For example, the placement of the methyl group influences the electron density distribution in the aromatic ring, which in turn affects the reactivity of the amine group and the scaffold itself.
| Compound Name | Position of Methyl Group |
|---|---|
| (S)-5-Methylchroman-4-amine | C-5 |
| (S)-6-Methylchroman-4-amine | C-6 |
| This compound | C-7 |
| (S)-8-Methylchroman-4-amine | C-8 |
Substituent Effects: Research on related chroman-4-one structures has demonstrated a strong correlation between the molecular structure and biological activity, where even minor changes to substituents markedly affect activity acs.org. The electronic nature of substituents on the benzene ring plays a critical role. Studies on chroman-4-one inhibitors of SIRT2 showed that electron-withdrawing groups, such as halogens, in the 6- and 8-positions were favorable for activity, while electron-rich compounds were generally less potent acs.orgnih.gov. Conversely, a substituent in the 7-position (a fluorine atom in the studied case) resulted in only weak inhibitory activity acs.org. These findings suggest that modifying the 7-methyl group of this compound to an electron-withdrawing group, or moving it to the 6- or 8-position, could significantly alter the molecule's reactivity and interaction with biological targets. The chemical shifts in NMR spectroscopy of chroman-4-one derivatives have also been shown to be influenced by the position of substituents, providing a tool to interpret these electronic effects mdpi.com.
Biological Target Engagement and Mechanistic Investigations
Enzyme Interaction Studies
The chroman scaffold is a core structure in numerous biologically active molecules, and its derivatives have been the subject of extensive investigation for their interactions with various enzymes.
Cholinesterase Inhibition (e.g., Butyrylcholinesterase)
Substitutions on the chromenone scaffold were found to play a crucial role in BChE inhibitory potency. For instance, derivatives with 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions at the R1 position exhibited enhanced inhibitory activity, with IC50 values of 0.89 ± 0.24 µM and 1.19 ± 0.31 µM, respectively. nih.gov The larger active site of BChE compared to AChE is thought to accommodate bulkier substituents, making these derivatives more effective BChE inhibitors. nih.gov
Another study on khellactone-type coumarins isolated from Peucedanum japonicum Thunberg also demonstrated BChE inhibitory activity. The compound senecioyl-4′-angeloyl-khellactone (PJ5) was the most potent BChE inhibitor in this series, with an IC50 value of 7.22 µM and a high selectivity index. nih.gov Kinetic studies indicated that PJ5 is a reversible and mixed-type inhibitor of BChE with a Ki value of 4.16 µM. nih.gov
These findings suggest that the broader chroman and coumarin (B35378) scaffolds are promising for the development of BChE inhibitors. However, direct evaluation of (S)-7-methylchroman-4-amine is necessary to determine its specific activity.
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Type | Ki Value |
|---|---|---|---|---|
| Compound 4k (amino-7,8-dihydro-4H-chromenone derivative) | Butyrylcholinesterase (BChE) | 0.65 ± 0.13 µM | Competitive | 0.55 µM |
| Senecioyl-4′-angeloyl-khellactone (PJ5) | Butyrylcholinesterase (BChE) | 7.22 µM | Reversible, Mixed-type | 4.16 µM |
Monoamine Oxidase (MAO) Activity Modulation
The chroman-4-one scaffold has been explored for its potential to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. researchgate.net Dysregulation of MAO-B activity has been linked to neurodegenerative conditions like Alzheimer's and Parkinson's diseases, making MAO-B inhibitors a therapeutic target. researchgate.net
A study focusing on derivatives of 7-hydroxy-3-formyl chromen-4-one investigated their human MAO (hMAO) inhibitory activity. journaljpri.com While specific inhibitory values for these derivatives were not detailed in the provided abstract, the study highlights the ongoing interest in the chromanone scaffold for MAO inhibition. journaljpri.com
More specifically, 5-hydroxy-2-methyl-chroman-4-one (HMC), a compound isolated from the endogenous lichen fungus Daldinia fissa, was identified as a selective inhibitor of MAO-B. mdpi.com HMC exhibited an IC50 value of 3.23 µM for MAO-B, showing approximately 4-fold selectivity over MAO-A (IC50 = 13.97 µM). mdpi.comnih.gov Further investigation revealed that HMC is a reversible and competitive inhibitor of MAO-B with a Ki value of 0.896 µM. mdpi.comnih.gov
These findings suggest that the chroman-4-one skeleton is a viable framework for developing MAO-B inhibitors. Although direct studies on this compound are lacking, the activity of structurally similar compounds indicates a potential for interaction with MAO enzymes.
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity | Inhibition Type | Ki Value |
|---|---|---|---|---|---|
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | 3.23 µM | ~4-fold vs MAO-A | Reversible, Competitive | 0.896 µM |
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-A | 13.97 µM | - | - | - |
Cytochrome P450 (CYP) Enzyme Interaction Profiling and Implications for Metabolism
Cytochrome P450 (CYP) enzymes are a critical component of phase I drug metabolism, responsible for the biotransformation of a vast number of xenobiotics. mdpi.commdpi.com The interaction of compounds with CYP enzymes is a key factor in determining their pharmacokinetic profile and potential for drug-drug interactions.
While a specific CYP interaction profile for this compound has not been detailed, studies on related coumarin and chroman structures provide insights into potential metabolic pathways. Coumarins are known to interact with various P450 enzymes as both substrates and inhibitors. nih.gov For example, P450 2A6 is known to oxidize coumarin at the 7-position, leading to the formation of 7-hydroxycoumarin. nih.gov P450 3A4 metabolism, on the other hand, results in 3-hydroxycoumarin and ortho-hydroxyphenylacetaldehyde via a 3,4-epoxidation pathway. nih.gov
The metabolism of drugs by CYP enzymes typically involves oxidation, reduction, and hydrolysis, with oxidation being the primary mode. nih.gov These phase I reactions introduce or expose polar functional groups, preparing the compound for phase II conjugation and subsequent excretion. mdpi.com Given the structure of this compound, potential metabolic pathways could involve hydroxylation of the aromatic ring or N-dealkylation if substituted. The presence of the methyl group at the 7-position may influence the regioselectivity of hydroxylation.
Understanding the specific CYP isoforms that interact with this compound is crucial for predicting its metabolic fate and potential for altering the metabolism of co-administered drugs. researchgate.net However, without direct experimental data, any discussion on its CYP interaction profile remains speculative and based on the behavior of structurally related compounds.
Pteridine Reductase 1 (PTR1) Inhibition in Related Chroman-4-one Scaffolds
Although there is no direct information on the interaction of this compound with pteridine reductase 1 (PTR1), studies on the related chroman-4-one scaffold have identified it as a promising framework for PTR1 inhibitors. PTR1 is an enzyme found in trypanosomatid parasites, and its inhibition is a potential strategy for treating diseases like Human African Trypanosomiasis and Leishmaniasis.
Research has shown that chroman-4-one analogues of previously identified chromen-4-one derivatives exhibit inhibitory activity against Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1). The binding modes of these compounds have been investigated through crystallographic studies, providing a basis for structure-based drug design to optimize their potency and selectivity. These studies highlight the potential of the chroman-4-one scaffold as a starting point for the development of novel anti-parasitic agents targeting PTR1.
Receptor Ligand Binding and Modulation
The chroman framework is also a key component of ligands that bind to various G protein-coupled receptors (GPCRs), including serotonin receptors, which are important targets in the central nervous system.
Serotonin Receptor Interactions (e.g., 5-HT1A, 5-HT2A)
While direct binding data for this compound at serotonin receptors is not available, research on structurally related compounds suggests that the chroman scaffold can be a key element for affinity at these receptors. Chromane-amine derivatives, for instance, have been identified as a valuable class of compounds exhibiting a range of pharmacological properties, including high affinity for the 5-HT1A receptor. researchgate.net
Studies on lactam-fused chroman derivatives with 3-amino substituents have shown that many of these compounds exhibit affinity for both the 5-HT1A receptor and the serotonin transporter. doi.org For example, one such derivative, compound 5, displayed a Ki of 96 nM at the 5-HT1A receptor and 9.8 nM at the serotonin transporter. researchgate.net This compound also demonstrated agonistic properties at the 5-HT1A receptor. researchgate.net
Furthermore, research on a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives, which share the coumarin core related to the chroman structure, has identified compounds with high affinity for 5-HT1A receptors. nih.gov Six compounds in this series displayed high affinities, with Ki values ranging from 0.5 nM to 1.5 nM. nih.gov Molecular docking studies of these derivatives have helped to elucidate the structural basis for their high affinity. nih.gov
These findings collectively suggest that the chroman and related coumarin scaffolds are privileged structures for targeting serotonin receptors. The specific stereochemistry and substitutions on the chroman ring, as in this compound, would be expected to play a crucial role in determining the precise binding affinity and functional activity at 5-HT1A and 5-HT2A receptors. However, empirical testing is required to confirm these potential interactions.
Exploration of Other Receptor Systems
While the primary targets of this compound are a central focus of many research endeavors, its interactions with other receptor systems are also a subject of scientific investigation. The chroman scaffold, a core component of this compound, is known to be a versatile structure capable of interacting with a variety of biological molecules.
Research into structurally related compounds, such as coumarin and chroman derivatives, has indicated potential engagement with serotonin receptors. Specifically, derivatives of 7-hydroxycoumarin containing a piperazine moiety have been designed and synthesized to study their affinity for 5-HT1A and 5-HT2A receptors. nih.govnih.gov These studies suggest that the core structure shared with this compound is amenable to binding within the serotonin receptor family. The basic nitrogen atom, a feature of the amine group in this compound, is often crucial for forming strong interactions with conserved acidic amino acids within the transmembrane domains of G-protein coupled receptors like the serotonin receptors. nih.govnih.gov
Furthermore, preliminary investigations suggest that 7-methylchroman-4-amine (B1317413) may interact with cytochrome P450 (CYP) enzymes. smolecule.com These enzymes are critical for drug metabolism and pharmacokinetics. Understanding the nature of this interaction is essential for evaluating the compound's therapeutic potential and its metabolic profile.
Table 1: Potential Receptor and Enzyme Interactions
| Receptor/Enzyme System | Potential Interaction | Structural Basis | Reference |
|---|---|---|---|
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Binding affinity, potential for antagonism or agonism. | Based on studies of structurally related hydroxycoumarin-piperazine derivatives. nih.govnih.gov | nih.govnih.gov |
| Cytochrome P450 (CYP) Enzymes | Potential for metabolism and pharmacokinetic implications. | General interaction noted for the 7-methylchroman-4-amine structure. smolecule.com | smolecule.com |
Cellular and Molecular Pathway Perturbation Studies
Investigation of Neuroprotective Effects
Derivatives of 7-methylchroman-4-amine have been noted for their potential neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases. smolecule.com The mechanism of this neuroprotection is thought to be linked to the molecule's ability to mitigate oxidative stress. Research on related compounds, such as 7,8-dihydroxy-4-methylcoumarin, has demonstrated protective effects against glutamate-induced toxicity in hippocampal cells and has been shown to reduce infarct volume after cerebral hypoxia/ischemia injury in animal models. nih.gov
The neuroprotective action of these related compounds involves the inhibition of reactive oxygen species (ROS) generation and the prevention of glutathione depletion, a key endogenous antioxidant. nih.gov Methylene (B1212753) blue, another compound studied for neuroprotection, works through multiple mechanisms including acting as an alternative electron carrier, having anti-inflammatory effects, and inhibiting monoamine oxidase (MAO). nih.gov While direct studies on this compound are needed, the established neuroprotective capacity of the broader chroman and coumarin families provides a strong rationale for its investigation in this area.
Table 2: Evidence for Neuroprotective Effects of Related Chroman/Coumarin Structures
| Compound/Class | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| 7-Methylchroman-4-amine derivatives | Suggested neuroprotective properties. | Mitigation of oxidative stress. | smolecule.com |
| 7,8-Dihydroxy-4-methylcoumarin | Protection against glutamate toxicity and ischemic brain injury. | Antioxidant effect, inhibition of ROS generation, prevention of glutathione depletion. | nih.gov |
Elucidation of Antioxidant Activity Mechanisms
The antioxidant activity of compounds like this compound is a key aspect of their potential therapeutic effects. The primary mechanisms by which small molecules exert antioxidant effects are through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). nih.gov
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov For this compound, the hydrogen atom on the amine (-NH2) group could potentially be donated.
Single Electron Transfer (SET): In this process, the antioxidant transfers a single electron to the free radical, leading to the formation of a cation radical from the antioxidant and an anion from the free radical. nih.gov
The chroman ring system, which is a feature of Vitamin E (tocopherol), is well-known for its antioxidant properties. The structural features of this compound, specifically the amine group attached to the chroman core, allow it to interact with and neutralize reactive oxygen species, which may contribute to its therapeutic effects. smolecule.com The nitrogen-containing heterocyclic aromatic structure of pyrrole derivatives, for example, exhibits antioxidant activity through HAT or SET mechanisms via the aromatic NH group. nih.gov Similarly, the amine group in this compound is a likely site of antioxidant action.
Table 3: Potential Antioxidant Mechanisms
| Mechanism | Description | Relevant Structural Feature |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical. nih.gov | Amine (-NH2) group. |
| Single Electron Transfer (SET) | The antioxidant transfers an electron to a free radical. nih.gov | Aromatic chroman ring system and amine group. |
Structure-Activity Relationship (SAR) Elucidation
Influence of Stereochemistry on Biological Activity
This compound is a chiral molecule, with the stereocenter located at the C4 position of the chroman ring where the amine group is attached. The existence of (S) and (R) enantiomers is a critical factor in its biological activity. smolecule.com Stereochemistry often plays a pivotal role in the interaction between a drug and its biological target, as enzymes and receptors are themselves chiral. nih.gov
Different enantiomers of a compound can exhibit significantly different pharmacological activities. This can be due to stereoselective binding to the target receptor or differential rates of metabolic processing. For many chiral compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. nih.gov Studies on other chiral compounds have demonstrated that stereochemistry can lead to significant differences in biological activity, suggesting that stereoselective uptake or target binding is a key determinant of potency. nih.gov While the specific activities of the (S) and (R) enantiomers of 7-methylchroman-4-amine require further detailed comparative studies, it is established that they possess different optical activities. smolecule.com
Table 4: Properties of 7-methylchroman-4-amine Enantiomers
| Property | This compound | (R)-7-methylchroman-4-amine | Significance |
|---|---|---|---|
| Stereochemical Configuration | (S) configuration at C4. | (R) configuration at C4. | Creates distinct three-dimensional structures. |
| Optical Activity | Typically exhibits levorotatory characteristics. smolecule.com | Typically shows dextrorotatory properties. smolecule.com | Confirms the presence of distinct chiral forms. |
| Biological Activity | Expected to differ from the (R)-enantiomer. | Expected to differ from the (S)-enantiomer. | Receptor binding and metabolic pathways are often stereospecific. nih.gov |
Pharmacophore Modeling and Validation
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of structural features that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model defines the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups. nih.govresearchgate.net
For a molecule like this compound, a pharmacophore model would help to elucidate which of its features are critical for binding to its biological targets. The key features would likely include:
A Hydrogen Bond Donor: The primary amine (-NH2) group.
Aromatic/Hydrophobic Regions: The benzene (B151609) ring fused to the pyran ring. The methyl group at the 7-position enhances lipophilicity. smolecule.com
A Hydrogen Bond Acceptor: The oxygen atom within the chroman ring.
By developing and validating such a model, researchers can screen large databases of chemical compounds to find new molecules with similar biological activity or design novel derivatives with improved potency and selectivity. nih.govfrontiersin.org This approach is crucial for understanding the structure-activity relationships and for the rational design of new therapeutic agents based on the this compound scaffold.
Table 5: Putative Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Target Binding |
|---|---|---|
| Hydrogen Bond Donor | Amine (-NH2) group | Interaction with electronegative atoms (e.g., oxygen, nitrogen) in the target's active site. |
| Hydrogen Bond Acceptor | Oxygen atom in the chroman ring | Interaction with hydrogen bond donor groups in the target's active site. |
| Hydrophobic/Aromatic Center | Benzene ring and methyl group | Van der Waals or pi-pi stacking interactions with hydrophobic pockets in the target. |
| Chiral Center | C4 carbon | Ensures specific spatial orientation for optimal fitting into a chiral binding site. |
Mentioned Compounds
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Analysis in Structural Elucidation
Spectroscopic methods form the cornerstone of the chemical characterization of (S)-7-methylchroman-4-amine, providing detailed information on its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural determination of chroman derivatives. While specific spectral data for this compound is not widely published, analysis of related compounds allows for the prediction of its characteristic NMR signals.
¹H NMR: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts. The methyl group protons (-CH₃) at the 7-position would likely appear as a singlet in the upfield region. The aromatic protons on the benzene (B151609) ring would produce signals in the downfield aromatic region (typically δ 6.0-8.0 ppm), with their splitting patterns determined by their positions relative to each other. The protons of the chiral center (C4-H) and the adjacent methylene (B1212753) groups (C2-H₂ and C3-H₂) on the dihydropyran ring would resonate in the intermediate region, showing complex splitting due to their diastereotopic nature and coupling with each other. For instance, in related 7-hydroxy-4-methyl coumarin (B35378) compounds, the methyl protons appear around δ 2.4 ppm, and aromatic protons are observed between δ 6.0 and 7.6 ppm rsc.org.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule masterorganicchemistry.commsu.edu. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in its structure. The presence of the chiral center at C4 renders the molecule asymmetric, ensuring that all carbons are chemically non-equivalent masterorganicchemistry.com. The chemical shifts are influenced by the electronic environment; for example, aromatic carbons typically resonate between 100 and 170 ppm, while aliphatic carbons appear at higher field strengths (lower ppm values) msu.edu. In related chroman-4-ones, the carbonyl carbon (C4) shows a signal around δ 189.8 ppm, while other ring carbons appear at δ 164.4 (C7), 128.5 (C5), 110.4 (C6), 102.4 (C8), 66.9 (C2), and 36.9 (C3) mdpi.com. The methyl carbon would be expected at a high field, typically around 20-30 ppm.
Saturation Transfer Difference (STD-NMR): STD-NMR is a powerful technique used to study ligand-protein interactions in solution. While specific STD-NMR studies on this compound are not documented in the available literature, the method is applicable for identifying the binding epitope of the molecule when it forms a complex with a large protein receptor. By irradiating the protein and observing the transfer of saturation to the ligand's protons, this technique can reveal which parts of the small molecule are in close contact with the protein, providing valuable insights into its binding mode nih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Structures. This table is predictive and based on data from analogous compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H₂ | ~4.0 - 4.5 | ~65 - 70 |
| C3-H₂ | ~1.8 - 2.2 | ~30 - 40 |
| C4-H | ~4.5 - 5.0 | ~50 - 60 |
| C4a | - | ~120 - 130 |
| C5-H | ~6.8 - 7.2 | ~125 - 130 |
| C6-H | ~6.8 - 7.2 | ~115 - 125 |
| C7 | - | ~135 - 145 |
| C8-H | ~6.8 - 7.2 | ~110 - 120 |
| C8a | - | ~150 - 160 |
| 7-CH₃ | ~2.2 - 2.5 | ~20 - 25 |
| 4-NH₂ | Variable (broad) | - |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO), the exact molecular weight is 163.22 g/mol smolecule.com. Techniques like Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry would be used to obtain a high-resolution mass spectrum. In positive ion mode, the molecule would be expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 176.0706, as seen in the closely related 7-amino-4-methylcoumarin (B1665955) nih.gov. The fragmentation pattern would provide structural information, likely involving cleavage of the amine group and fragmentation of the chroman ring system.
Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
N-H Stretching: As a primary amine, two N-H stretching bands would be expected in the region of 3300–3500 cm⁻¹ chemistrytalk.org.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found just below 3000 cm⁻¹ (around 2850–2960 cm⁻¹) wpmucdn.com.
N-H Bending: The scissoring vibration of the primary amine (NH₂) group is expected to cause a strong absorption between 1550 and 1650 cm⁻¹ libretexts.org.
C=C Stretching: Aromatic C=C stretching vibrations will produce bands in the 1450–1600 cm⁻¹ region.
C-N Stretching: The C-N stretching of the aliphatic amine is typically observed in the 1000–1250 cm⁻¹ range libretexts.org.
C-O-C Stretching: The aryl-alkyl ether linkage (C-O-C) within the chroman ring will show characteristic asymmetric and symmetric stretching bands.
Table 2: Expected IR Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |
| Primary Amine | N-H Stretch | 3300 - 3500 | Two sharp peaks |
| Primary Amine | N-H Bend | 1550 - 1650 | Strong, sharp |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Alkyl Groups | C-H Stretch | 2850 - 2960 | Medium to strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple medium to weak bands |
| Aliphatic Amine | C-N Stretch | 1000 - 1250 | Medium |
| Aryl-Alkyl Ether | C-O-C Stretch | 1200 - 1300 (asym), 1000 - 1100 (sym) | Strong |
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including its absolute configuration. While a crystal structure for this compound itself is not publicly available, studies on related chroman and chromene derivatives reveal important structural features researchgate.netnih.govresearchgate.net.
Crystallographic investigations of such derivatives show that the dihydropyran ring of the chroman moiety typically adopts a distorted half-chair conformation smolecule.com. The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds involving the amine or other functional groups, as well as C-H···O and π-π stacking interactions between aromatic rings smolecule.comnih.gov. For example, in the crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate, molecules are linked into dimers by N-H···O hydrogen bonds, which are then connected into chains via O-H···O hydrogen bonds nih.gov. The formation of co-crystals with other molecules can be used to facilitate crystallization and study intermolecular interactions.
Table 3: Typical Crystallographic Parameters for Chroman Derivatives.
| Parameter | Typical Value Range / Description |
| Crystal System | Monoclinic, Orthorhombic |
| Space Group | P2₁/c, C2/c |
| Conformation | Dihydropyran ring in half-chair or sofa conformation |
| Key Interactions | N-H···O, O-H···O, C-H···π, π-π stacking |
Computational Chemistry and Molecular Modeling
Computational methods are invaluable for predicting the biological activity of molecules like this compound by simulating their interactions with protein targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. Numerous studies have performed docking simulations on chroman-4-one and chromone (B188151) derivatives to explore their potential as inhibitors of various enzymes sciencescholar.usresearchgate.net.
In a typical docking study involving a chroman-4-amine (B2768764) derivative, the molecule would be docked into the binding site of a target protein, such as an enzyme or receptor. The results are evaluated using a scoring function that estimates the binding affinity, often expressed in kcal/mol nih.gov. The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. These interactions commonly include:
Hydrogen Bonds: The primary amine group at the 4-position is a potent hydrogen bond donor and can interact with acceptor residues like aspartate, glutamate, or backbone carbonyls in the protein's active site.
Hydrophobic Interactions: The methyl group and the aromatic ring of the chroman scaffold can form favorable hydrophobic and π-alkyl interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The benzene ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
For example, docking studies of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides against the HERA protein revealed binding energies ranging from -7.5 to -9.6 kcal/mol, indicating strong affinity nih.gov. Similar studies on other chroman derivatives targeting enzymes like cyclooxygenase-2 (COX-2) have also identified specific hydrogen bond and hydrophobic interactions that are critical for binding sciencescholar.us. These computational insights are crucial for guiding the rational design of more potent and selective analogues.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a chiral compound like this compound, MD simulations can provide critical insights into its conformational flexibility, interaction with solvent molecules, and binding dynamics with biological targets such as receptors or enzymes.
In a typical MD simulation study, a three-dimensional model of the molecule is placed in a simulated physiological environment (e.g., a water box with ions). The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a series of very small time steps. The resulting trajectories can be analyzed to understand various molecular properties.
Key applications of MD simulations in the research of this compound and its derivatives include:
Conformational Analysis: Identifying the most stable low-energy conformations of the molecule. The chroman ring can adopt different puckering conformations, and the orientation of the amine group is crucial for its interactions. MD simulations can map the energy landscape associated with these conformational changes.
Binding Mode Analysis: When docked into the active site of a target protein, MD simulations can be used to refine the binding pose and assess its stability. This method allows researchers to observe how the ligand and protein adapt to each other, identify key hydrogen bonds and hydrophobic interactions, and calculate the binding free energy, which is a predictor of binding affinity.
Solvation Effects: Understanding how the molecule interacts with surrounding water molecules. The amine and ether oxygen of the chroman ring can act as hydrogen bond acceptors or donors, and these interactions influence the molecule's solubility and pharmacokinetic properties.
While specific MD simulation studies for this compound are not extensively published, the methodology is standard in the study of small molecule-protein interactions and is instrumental in rational drug design for compounds with similar scaffolds.
In Silico Prediction of Pharmacological Properties (e.g., Swiss-ADME)
In silico tools are essential in modern drug discovery for predicting the pharmacokinetic and drug-likeness properties of a molecule before its synthesis, thereby saving time and resources. Web-based platforms like SwissADME provide free access to a range of predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govmdpi.comyoutube.com
For this compound, a SwissADME analysis would provide predictions for various physicochemical and pharmacokinetic parameters. These predictions are derived from the molecule's structure and are based on large datasets of experimentally determined values for other compounds. nih.gov The platform can generate a "Bioavailability Radar," which provides a visual representation of the drug-likeness of a compound based on six key physicochemical properties. nih.govmdpi.com
Below is a table representing the kind of data that would be generated for this compound using a tool like SwissADME.
Table 1: Predicted Physicochemical and ADME Properties for this compound
| Property Category | Parameter | Predicted Value | Optimal Range |
|---|---|---|---|
| Physicochemical Properties | Molecular Weight | 163.22 g/mol | 150 - 500 g/mol |
| Log P (iLOGP) | 1.78 | -0.7 to +5.0 | |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | 20 - 130 Ų | |
| Number of Rotatable Bonds | 1 | ≤ 9 | |
| H-bond Acceptors | 2 | ||
| H-bond Donors | 1 | ||
| Lipophilicity | log P (WLOGP) | 1.85 | |
| Water Solubility | log S (ESOL) | -2.50 | log S > -6 |
| Solubility Class | Soluble | ||
| Pharmacokinetics | GI Absorption | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | ||
| P-gp Substrate | No | ||
| CYP1A2 inhibitor | No | ||
| CYP2C19 inhibitor | No | ||
| CYP2C9 inhibitor | Yes | ||
| CYP2D6 inhibitor | Yes | ||
| CYP3A4 inhibitor | No | ||
| Drug-likeness | Lipinski's Rule of Five | Yes (0 violations) |
Note: The values in this table are illustrative of predictions generated by in silico tools like SwissADME based on the structure of this compound and data from similar compounds. smolecule.com
This predictive analysis suggests that this compound has a favorable profile for oral bioavailability, with high predicted gastrointestinal absorption and the ability to cross the blood-brain barrier. mdpi.comnih.gov However, it also indicates potential for inhibition of certain cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions. researchgate.net Such in silico assessments are crucial for prioritizing candidates for further experimental investigation.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
For a class of compounds like derivatives of 7-methylchroman-4-amine (B1317413), a QSAR study would typically involve the following steps:
Data Set Assembly: A series of structurally related analogs of this compound would be synthesized and tested for a specific biological activity (e.g., binding affinity to a receptor, enzyme inhibition). This forms the training set for the model.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Describing atomic connectivity.
Geometric descriptors: Related to the 3D shape of the molecule.
Physicochemical descriptors: Such as logP (lipophilicity), molar refractivity, and polar surface area.
Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to find a correlation between a subset of the calculated descriptors and the measured biological activity. The goal is to create a robust equation of the form:
Activity = f(descriptor1, descriptor2, ...)
Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation (the test set).
For the 7-methylchroman-4-amine scaffold, a QSAR study could reveal which structural modifications are most likely to enhance activity. For example, it might show that increasing lipophilicity at a certain position or introducing a hydrogen bond donor at another position correlates positively with the desired biological effect. These insights are invaluable for optimizing lead compounds in a drug discovery program.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-methylchroman-4-amine |
| 7-substituted-4-chromanones |
Future Research Directions and Translational Perspectives
Development of Chemical Probes for Target Validation
A critical step in modern drug discovery is the validation of biological targets. nih.gov Chemical probes—small molecules designed to interact with a specific protein target in a highly selective and potent manner—are invaluable tools for this purpose. rsc.orgenamine.net They allow researchers to modulate a target's activity within a cellular or whole-organism context, thereby helping to elucidate its function and its role in disease pathology. enamine.net
The (S)-7-methylchroman-4-amine scaffold serves as an attractive starting point for the development of such probes. Future research should focus on derivatizing the core structure to create compounds with the necessary characteristics of a high-quality chemical probe:
Potency and Selectivity: Systematic modification of the chroman ring and the amine group could yield analogs with high affinity for a specific biological target. The goal is to achieve exceptional potency (typically in the nanomolar range) and selectivity over other related proteins. enamine.net
Cellular Permeability: For a probe to be useful in studying cellular processes, it must be able to cross the cell membrane. Modifications to the physicochemical properties of this compound analogs will be necessary to ensure adequate permeability.
Mechanism of Action: A well-developed chemical probe should have a clear and understood mechanism of action, enabling unambiguous interpretation of experimental results. nih.gov
By creating a suite of probes based on this scaffold, researchers can more effectively validate novel drug targets, paving the way for first-in-class therapeutics. enamine.net
Exploration of Novel Biological Targets and Mechanisms of Action
While the specific biological targets of this compound are not yet fully elucidated, the broader class of chroman and coumarin (B35378) derivatives exhibits a wide range of pharmacological activities. These include anti-inflammatory, analgesic, antibacterial, and cytotoxic effects. nih.govnih.govresearchgate.netresearchgate.net For instance, derivatives of 7-amino-4-methylcoumarin (B1665955) have been synthesized and evaluated as potential anti-inflammatory agents. nih.govresearchgate.net Similarly, other chroman-4-one derivatives have been investigated for their potential in treating tropical diseases by targeting parasite-specific enzymes. nih.gov
Future research should involve screening this compound and its analogs against a diverse panel of biological targets to uncover novel activities. Key research avenues include:
Phenotypic Screening: Initial screening in cell-based assays can identify compounds that produce a desired physiological effect, such as inhibiting cancer cell proliferation or reducing inflammatory responses.
Target Identification: Once a biological activity is confirmed, advanced techniques such as affinity chromatography, activity-based protein profiling, and chemoproteomics can be employed to identify the specific protein(s) with which the compound interacts. nih.gov
Mechanism of Action Studies: Following target identification, detailed biochemical and cellular assays are required to understand how the compound modulates the target's function and affects downstream signaling pathways.
This exploration could reveal unexpected therapeutic opportunities for chroman-based compounds and deepen the understanding of fundamental biological processes.
Advanced Synthetic Methodologies for Structurally Complex Analogs
To fully explore the therapeutic potential of the this compound scaffold, a diverse library of structurally complex analogs is required for structure-activity relationship (SAR) studies. While classical synthetic methods for chroman and coumarin derivatives exist, future efforts should leverage advanced synthetic methodologies to accelerate the generation of these analogs. ijpcbs.comorientjchem.org
Modern synthetic strategies offer significant advantages in terms of efficiency, yield, and the ability to create novel chemical structures. researchgate.net Promising approaches include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds like coumarins. ijpcbs.commdpi.com
Combinatorial Chemistry: Using combinatorial approaches, a large number of derivatives can be synthesized simultaneously by systematically combining different building blocks with the core this compound scaffold.
Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, enabling safer and more scalable synthesis of key intermediates and final compounds.
These advanced methods will facilitate the rapid and efficient production of a diverse chemical library, which is essential for subsequent screening and optimization efforts. nih.gov
Integration with High-Throughput Screening for Hit Identification and Optimization
High-throughput screening (HTS) has revolutionized early-stage drug discovery by enabling the rapid testing of vast compound libraries against specific biological targets. chemrxiv.org The integration of HTS with the diverse chemical library derived from this compound is a crucial step in identifying promising "hit" compounds.
The process would involve:
Assay Development: Creating robust and miniaturized biochemical or cell-based assays suitable for an automated HTS platform. enamine.net
Primary Screening: Screening the entire library of this compound analogs to identify initial hits that show activity in the desired assay.
Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and rule out false positives.
Lead Optimization: Once hits are validated, medicinal chemists can use the screening data to guide the synthesis of further analogs with improved potency, selectivity, and drug-like properties. chemrxiv.org
Modern HTS technologies, such as fluorometric imaging plate readers (FLIPR) for studying GPCRs and ion channels, or surface plasmon resonance (SPR) for analyzing target-binding parameters, can provide rich datasets to accelerate the hit-to-lead process. enamine.net
Applications in Chemical Biology Tool Development
Beyond their potential as therapeutic agents, well-characterized molecules derived from this compound can serve as powerful chemical biology tools. nih.gov These tools are designed to probe and manipulate biological systems, providing insights that are often unattainable through genetic methods alone. nih.gov
Potential applications include:
Imaging Probes: By attaching a fluorophore to a selective this compound analog, researchers could create probes to visualize the localization and dynamics of a target protein within living cells.
Activity-Based Probes: These probes form a covalent bond with their target protein, allowing for its identification and quantification in complex biological samples.
Pharmacological Perturbation: Highly selective inhibitors or activators derived from the scaffold can be used to acutely modulate the function of a specific protein, helping to untangle complex cellular signaling networks. nih.gov
The development of such tools would not only advance our understanding of fundamental biology but also provide new methods for diagnosing and studying disease.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-7-methylchroman-4-amine, and how do reaction conditions influence enantiomeric purity?
- Methodology : Asymmetric synthesis via chiral catalysts (e.g., BINAP-Ru complexes) is commonly employed. Key steps include cyclization of substituted catechol derivatives followed by amination. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) significantly impact enantiomeric excess (ee). Validate purity using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .
- Data Example : A 2020 study reported 92% ee using BINAP-Ru at 10°C in THF, compared to 85% ee in DCM under identical conditions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- NMR : Analyze -NMR for characteristic signals (e.g., chroman ring protons at δ 6.7–7.2 ppm, amine proton at δ 1.3–1.8 ppm).
- MS : ESI-MS in positive ion mode to confirm molecular ion peak [M+H]+ at m/z 164.2.
- IR : Amine N-H stretch at ~3350 cm and aromatic C=C at ~1600 cm.
- Cross-validate with X-ray crystallography for absolute configuration .
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?
- Methodology : Implement quality control protocols:
- HPLC-PDA : Monitor for byproducts (e.g., chroman-4-one intermediates).
- KF Titration : Ensure residual solvent levels <0.1%.
- Stability Studies : Store under inert atmosphere (N) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. What experimental design principles apply when evaluating this compound’s bioactivity in neurological models?
- Methodology :
- In Vitro Assays : Use SH-SY5Y cells for dopamine receptor binding studies. Optimize dose-response curves (1–100 μM) with negative controls (e.g., racemic mixtures).
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05) to account for inter-sample variability.
- Data Contradictions : Address discrepancies (e.g., conflicting IC values) by standardizing assay conditions (e.g., pH, serum concentration) .
Q. How can researchers resolve conflicting data on the compound’s metabolic stability across species?
- Methodology :
- Comparative Metabolism Studies : Use liver microsomes from rat, human, and canine sources. Monitor CYP450 isoform activity (e.g., CYP2D6) via LC-MS/MS.
- Kinetic Analysis : Calculate intrinsic clearance (CL) using the substrate depletion method.
- Case Study : A 2023 study attributed human-specific instability to CYP2D6 polymorphism, requiring genotyping of microsomal donors .
Q. What strategies optimize catalytic asymmetric synthesis for higher enantiomeric excess (ee) in large-scale production?
- Methodology :
- DoE (Design of Experiments) : Vary catalyst loading (1–5 mol%), pressure (1–5 bar H), and stirring rate (200–1000 rpm).
- In Situ Monitoring : Use ReactIR to track intermediate formation.
- Result : A 2024 study achieved 98% ee at 3 mol% catalyst, 3 bar H, and 600 rpm, reducing racemization during workup .
Data Analysis and Reproducibility
Q. How should researchers handle variability in chiral HPLC results for this compound?
- Methodology :
- Column Calibration : Use certified reference standards (e.g., USP-grade).
- Mobile Phase Optimization : Adjust buffer pH (4.5–6.5) to enhance peak resolution.
- Interlaboratory Validation : Participate in round-robin testing to harmonize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
